
(3-Methoxypropyl)(trimethyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxypropyl)(trimethyl)phosphanium iodide is an organophosphorus compound with the molecular formula C7H18IOP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and an iodide counterion . This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(trimethyl)phosphanium iodide typically involves the reaction of trimethylphosphine with 3-iodopropyl methanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane . The general reaction scheme can be represented as follows:
P(CH3)3+CH3OCH2CH2CH2I→(3-Methoxypropyl)(trimethyl)phosphanium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
(3-Methoxypropyl)(trimethyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phosphonium salts.
Oxidation: The major product is the phosphine oxide.
Reduction: The major product is the phosphine.
科学研究应用
(3-Methoxypropyl)(trimethyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用机制
The mechanism of action of (3-Methoxypropyl)(trimethyl)phosphanium iodide involves its ability to form ylides, which are intermediates in various organic reactions. The phosphorus atom in the compound can stabilize a negative charge, making it a good nucleophile. This property is exploited in reactions such as the Wittig reaction, where the compound reacts with carbonyl compounds to form alkenes .
相似化合物的比较
Similar Compounds
- Methyltriphenylphosphonium iodide
- Ethyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
Uniqueness
(3-Methoxypropyl)(trimethyl)phosphanium iodide is unique due to the presence of the methoxypropyl group, which imparts different solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective .
属性
CAS 编号 |
61152-23-6 |
|---|---|
分子式 |
C7H18IOP |
分子量 |
276.10 g/mol |
IUPAC 名称 |
3-methoxypropyl(trimethyl)phosphanium;iodide |
InChI |
InChI=1S/C7H18OP.HI/c1-8-6-5-7-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
SCHPXGKXXJFEFF-UHFFFAOYSA-M |
规范 SMILES |
COCCC[P+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

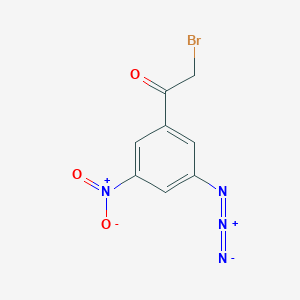

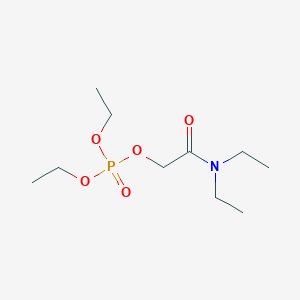
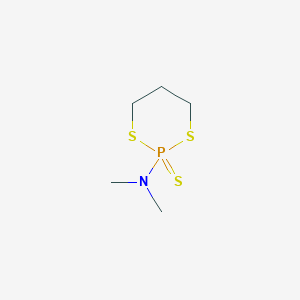
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
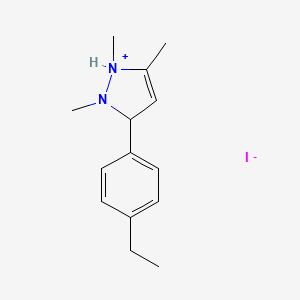
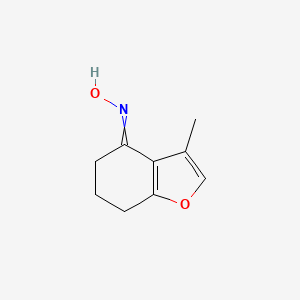
![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

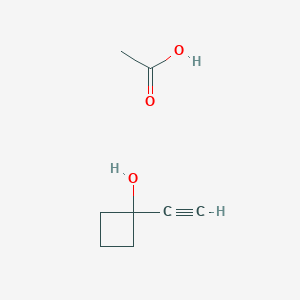
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)

